1-Bromo-3-(2-methoxyethoxy)methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(2-methoxyethoxy)methylbenzene is a chemical compound with the molecular formula C10H13BrO2 . It has a molecular weight of 245.11 .
Synthesis Analysis
The synthesis of 1-Bromo-3-(2-methoxyethoxy)methylbenzene involves the use of 2-Bromoethyl methyl ether as a starting reagent . The kinetics of the potassium iodide exchange reaction with 2-bromoethyl methyl ether in acetone at 15 and 25°C has been investigated .Molecular Structure Analysis
The InChI code for 1-Bromo-3-(2-methoxyethoxy)methylbenzene is 1S/C10H13BrO2/c1-12-5-6-13-8-9-3-2-4-10 (11)7-9/h2-4,7H,5-6,8H2,1H3 . The molecule contains a total of 33 bonds, including 16 non-H bonds, 6 multiple bonds, 8 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 3 aliphatic ethers .Physical And Chemical Properties Analysis
1-Bromo-3-(2-methoxyethoxy)methylbenzene is a liquid at room temperature .Scientific Research Applications
Catalytic Applications
1-Bromo-3-(2-methoxyethoxy)methylbenzene has been involved in research on liquid-phase oxidation of methylbenzenes. It's been found that using a catalyst system composed of cobalt(II) and copper(II) acetates with sodium bromide can yield high selectivities for benzyl acetates and benzaldehydes. Specifically, a brominated product, 3-bromo-4-methoxytoluene, was obtained in the oxidation of p-methoxytoluene (Okada & Kamiya, 1981).
Fragrance Synthesis
This compound has also been utilized in the synthesis of floral fragrances. A palladium-catalyzed reaction involving 1-bromo-3-(2-methoxyethoxy)methylbenzene led to the creation of valuable floral fragrances, indicating its potential in the fragrance industry (Scrivanti et al., 2008).
Role in Metabolic Processes
In metabolic studies, compounds similar to 1-bromo-3-(2-methoxyethoxy)methylbenzene have been observed as metabolites in biological systems. For instance, bromobenzene metabolizes into various bromothiocatechols in the Hartley guinea pig, which undergo biological methylation (Lertratanangkoon, 1993).
Synthesis of Organic Compounds
The compound has been used in the synthesis of different organic compounds, including 2-[(Arylthio)Methyl]- and 2-[(Alkylthio)Methyl]Resorcinols, showcasing its utility in the creation of complex organic molecules (Konishi et al., 1999).
Polymer Solar Cells
Research involving derivatives of 1-bromo-3-(2-methoxyethoxy)methylbenzene, like 2-methoxy-(5,8)-dihydronaphthyl-PCBM, has been conducted to improve the performance of polymer solar cells. The study showed that these derivatives could enhance power conversion efficiency, indicating their potential in solar energy technologies (Jin et al., 2016).
Safety And Hazards
This compound is considered hazardous. It is combustible and can cause harm if inhaled, comes into contact with skin, or if swallowed . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .
properties
IUPAC Name |
1-bromo-3-(2-methoxyethoxymethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-12-5-6-13-8-9-3-2-4-10(11)7-9/h2-4,7H,5-6,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVCPDALWVZRAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1=CC(=CC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681333 |
Source
|
Record name | 1-Bromo-3-[(2-methoxyethoxy)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(2-methoxyethoxy)methylbenzene | |
CAS RN |
1251156-96-3 |
Source
|
Record name | 1-Bromo-3-[(2-methoxyethoxy)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.